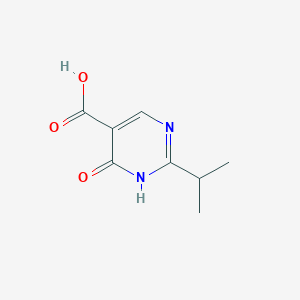

6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid

描述

属性

IUPAC Name |

6-oxo-2-propan-2-yl-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4(2)6-9-3-5(8(12)13)7(11)10-6/h3-4H,1-2H3,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREWNDKSRPDGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652701 | |

| Record name | 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120258-83-4 | |

| Record name | 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Medicinal Chemistry

6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid has been investigated for its potential therapeutic properties:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. Its ability to inhibit viral replication makes it a candidate for further development in antiviral therapies .

- Antitumor Properties : Studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting potential applications in oncology as chemotherapeutic agents. The mechanism involves the modulation of cell cycle progression and induction of oxidative stress .

Agricultural Applications

The compound has shown promise in agricultural chemistry:

- Herbicide Development : Its structural analogs are being explored as herbicides due to their ability to inhibit specific enzymes involved in plant growth regulation. This could lead to the development of more effective and environmentally friendly herbicides .

- Fungicidal Activity : Some studies have reported antifungal properties, making it a candidate for developing new fungicides that can protect crops from fungal diseases without harming beneficial organisms .

Materials Science

In materials science, the compound's unique properties allow for various applications:

- Polymer Synthesis : It can be used as a building block in polymer chemistry, leading to the synthesis of novel polymers with desirable mechanical and thermal properties. These polymers may find applications in coatings, adhesives, and composite materials .

Case Studies

Several case studies highlight the applications of this compound:

作用机制

The mechanism by which 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Substituent Effects

The pharmacological activity of 6-oxo-1,6-dihydropyrimidine derivatives is highly dependent on substituents at positions 2 and 4 of the pyrimidine ring. Below is a comparison with key analogues:

Table 1: Structural and Pharmacological Comparison

Key Observations:

- Electron-Donating vs. Withdrawing Groups : Derivatives with electron-withdrawing groups (e.g., tetrazol-1-yl, CF3) exhibit stronger XO inhibition due to enhanced hydrogen bonding and π-π stacking in the enzyme's active site . The propan-2-yl group, being electron-donating, may reduce potency compared to these analogues.

- Substituent Positioning: Para-alkoxy and meta-cyano/tetrazolyl groups optimize interactions with XO's subpocket residues, achieving IC50 values <1 μM .

- Steric Effects : Bulky substituents like cyclopropylmethyl may hinder binding, whereas smaller groups (e.g., propan-2-yl) allow better accommodation in the enzyme cavity .

Physicochemical and Pharmacokinetic Properties

- Solubility and Stability : Carboxylic acid derivatives generally exhibit moderate aqueous solubility, but electron-withdrawing groups (e.g., CF3) may improve lipophilicity and metabolic stability . The propan-2-yl group likely confers intermediate lipophilicity.

- Synthetic Accessibility : The propan-2-yl derivative can be synthesized via straightforward alkylation of pyrimidine precursors, whereas tetrazolyl and trifluoromethyl analogues require multi-step functionalization, increasing production complexity .

生物活性

6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound notable for its potential biological activities. Its unique structural features, particularly the pyrimidine ring and carboxylic acid functional group, suggest various interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 210.19 g/mol. The IUPAC name is 6-oxo-2-(propan-2-yl)-1H-pyrimidine-5-carboxylic acid. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H10N2O4 |

| Molecular Weight | 210.19 g/mol |

| IUPAC Name | 6-Oxo-2-(propan-2-yl)-1H-pyrimidine-5-carboxylic acid |

| InChI Key | WPXPEGCWYVSZJX-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the condensation of pyrimidine derivatives with appropriate oxolane derivatives under controlled conditions. Common methods include:

- Condensation Reactions : Using catalysts to facilitate the reaction at moderate temperatures.

- Purification Techniques : Employing crystallization and chromatography to obtain high-purity compounds.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Antioxidant Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antioxidant properties. For instance, a study demonstrated that certain synthesized pyrimidine derivatives showed antioxidant activity ranging from 30% to 82%, with specific compounds outperforming others in reducing oxidative stress markers .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise as a lipoxygenase inhibitor, with some derivatives exhibiting IC50 values comparable to established inhibitors like NDGA (Nordihydroguaiaretic acid) .

Cytotoxic Effects

In vitro studies have revealed that certain derivatives of this compound can inhibit cell proliferation in cancer cell lines. For example, one study reported that a related pyrimidine derivative demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of 0.126 μM .

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Binding : The compound can bind to active sites on enzymes, modulating their activity and influencing metabolic pathways.

- Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage in biological systems.

Case Studies

A selection of case studies illustrates the diverse applications and effects of this compound:

- Antioxidant Evaluation : A study measured the antioxidant capacity of synthesized pyrimidines against Trolox as a reference standard. The results indicated promising activities for several derivatives, highlighting their potential for therapeutic applications in oxidative stress-related conditions .

- Cytotoxicity Assessment : In cancer research, derivatives were tested for their ability to inhibit tumor growth in vivo, showing significant reduction in tumor size and improved survival rates in treated mice models .

准备方法

General Synthetic Approach

The synthesis of dihydropyrimidine derivatives, including 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid, commonly follows a Biginelli-type condensation reaction. This involves the one-pot reaction of an aldehyde, a β-ketoester (or its isopropyl derivative), and urea or thiourea under acidic conditions to form the dihydropyrimidine ring system.

- Reactants: Aldehyde, isopropyl acetoacetate (or ethyl acetoacetate), and urea or thiourea.

- Catalyst: Glacial acetic acid or hydrochloric acid.

- Temperature: Initial heating at around 110°C for 1 hour, followed by raising to 140°C for 45 minutes.

- Solvent: Glacial acetic acid or absolute ethanol.

- Work-up: Cooling the reaction mixture, filtration, and crystallization from methanol or other suitable solvents.

This method yields the alkyl 6-methyl-4-phenyl (or substituted phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, which can be further modified to yield the target compound.

Specific Preparation of this compound

The target compound can be synthesized by employing isopropyl acetoacetate as the β-ketoester component, providing the isopropyl substituent at the 2-position of the dihydropyrimidine ring. The key steps are:

- Step 1: Condensation of isopropyl acetoacetate, an appropriate aldehyde, and urea under acidic reflux conditions.

- Step 2: Isolation of the intermediate alkyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

- Step 3: Oxidation or hydrolysis steps to convert the thioxo group to the oxo group at position 6, resulting in the 6-oxo derivative.

- Step 4: Purification by recrystallization to obtain the pure this compound.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Aldehyde | Aromatic or substituted aromatic | Choice affects biological activity and yield |

| β-Ketoester | Isopropyl acetoacetate | Provides isopropyl substituent at position 2 |

| Catalyst | Glacial acetic acid or HCl | Acid catalysis essential for cyclization |

| Temperature | 110°C (1 hr), then 140°C (45 min) | Controlled heating improves yield and purity |

| Solvent | Glacial acetic acid or absolute ethanol | Solvent choice influences reaction rate and solubility |

| Work-up | Cooling, filtration, crystallization | Methanol commonly used for crystallization |

Characterization and Confirmation

The synthesized compound is typically characterized using:

- Melting point determination: Confirms purity.

- Infrared (IR) spectroscopy: Identification of functional groups, e.g., carbonyl (C=O) stretch around 1660 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) spectroscopy: Proton NMR to confirm the presence of isopropyl group and dihydropyrimidine protons.

- Mass spectrometry (MS): Molecular ion peak confirms molecular weight.

- Elemental analysis: Confirms molecular composition.

These techniques ensure the successful synthesis of the target compound with high purity and correct structure.

Research Findings on Synthesis Efficiency

- Yields of the initial condensation products range from 60% to 85%, depending on substituents and reaction conditions.

- Using isopropyl acetoacetate generally yields higher purity products with the desired isopropyl substitution.

- Acid catalysis with glacial acetic acid is preferred for its mildness and effectiveness.

- Reaction monitoring by Thin Layer Chromatography (TLC) is useful to optimize reaction time.

- The oxidation of thioxo to oxo derivatives requires careful control to avoid over-oxidation or decomposition.

Summary Table of Representative Synthesis Data

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer:

- Route 1 : React 6-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with alkylating agents (e.g., 1-bromo-2-methoxyethane) in DMF using anhydrous K₂CO₃. Stir at room temperature for 12 hours, followed by crystallization (43% yield) .

- Route 2 : Condensation reactions with amines under reflux (e.g., heating 2-methylthiopyrimidines with amines in aqueous HCl to precipitate derivatives) .

- Optimization : Use polar aprotic solvents (DMF), stoichiometric control (1:1 molar ratio), and extended reaction times. Monitor progress via TLC.

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify NH protons (δ 13.55 ppm in DMSO-d₆) and carbonyl carbons (δ 174.50 ppm) .

- FT-IR : Confirm carbonyl (C=O) stretches near 1660 cm⁻¹ and carboxylic acid (O–H) bands at 2500–3300 cm⁻¹.

- Chromatography : HPLC with a C18 column (UV detection at 254 nm) to ensure >95% purity.

- X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding networks (e.g., dimerization via N–H⋯O interactions) .

Q. What are the primary challenges in achieving regioselectivity during the functionalization of the pyrimidine ring?

- Methodological Answer:

- Steric hindrance : Bulky substituents (e.g., propan-2-yl at position 2) direct electrophiles to less hindered positions.

- Directing groups : Use electron-withdrawing groups (e.g., carboxylic acid at position 5) to activate specific sites for nucleophilic attack .

- Solvent effects : Polar solvents stabilize transition states for regioselective substitutions.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer:

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C-5 carboxylic acid group may act as an electron-deficient center.

- Transition state analysis : Simulate reaction pathways (e.g., SN2 mechanisms) to predict regioselectivity and activation energies .

- Solvent modeling : Use COSMO-RS to assess solvent effects on reaction kinetics.

Q. What strategies are effective in resolving contradictory data between in vitro and in vivo biological activity studies for this compound?

- Methodological Answer:

- Metabolic profiling : Use LC-MS to identify metabolites that may deactivate the compound in vivo.

- Pharmacokinetic studies : Measure bioavailability (e.g., plasma half-life, tissue distribution) to explain reduced efficacy in vivo .

- Dose-response calibration : Adjust concentrations to account for enzymatic degradation or protein binding in vivo.

Q. What advanced separation techniques (e.g., membrane technologies) are suitable for isolating enantiomers or tautomeric forms of this compound?

- Methodological Answer:

- Chiral chromatography : Use cellulose-based chiral stationary phases (CSPs) with hexane:IPA mobile phases.

- Membrane separation : Employ ultrafiltration membranes (10–100 kDa) to separate tautomers based on size and polarity .

- Capillary electrophoresis : Optimize buffer pH (e.g., pH 7.4 phosphate buffer) to exploit charge differences between tautomers.

Q. How does the compound's tautomeric equilibrium (e.g., keto-enol) influence its spectroscopic characterization and biological interactions?

- Methodological Answer:

- Keto-enol equilibrium : Use variable-temperature NMR to observe tautomer ratios (e.g., enol dominance in DMSO at 25°C).

- Biological impact : The enol form may enhance hydrogen bonding with enzyme active sites (e.g., antimicrobial targets) .

- Computational validation : MD simulations to model tautomer binding affinities in protein pockets.

Q. What are the best practices for designing structure-activity relationship (SAR) studies targeting the pyrimidine core for antimicrobial applications?

- Methodological Answer:

- Core modifications : Synthesize derivatives with varied substituents at positions 2 (e.g., alkyl vs. aryl) and 5 (e.g., carboxylic acid vs. ester).

- Biological assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays .

- Data analysis : Apply QSAR models to correlate electronic parameters (e.g., Hammett constants) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。